molecular formula C13H15N3O2 B2691130 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole CAS No. 882151-73-7

3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole

Cat. No.: B2691130
CAS No.: 882151-73-7
M. Wt: 245.282
InChI Key: YPOXKJXJKIWPRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole is a chemical compound for research use only. It is not for human or veterinary diagnosis or therapeutic uses. Researchers can utilize this pyrazole derivative in biochemical and pharmacological studies. Pyrazole derivatives are known for diverse biological activities and are often explored as key scaffolds in medicinal chemistry . The specific applications and mechanism of action for this compound are areas of ongoing scientific investigation. Handle with care following lab safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyl-1-(2-nitro-1-phenylethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-10-8-11(2)16(14-10)13(9-15(17)18)12-6-4-3-5-7-12/h3-8,13H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOXKJXJKIWPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. This compound exhibits unique reactivity due to its electronic structure, particularly its ability to undergo intramolecular electron transfer. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N4O2C_{13}H_{14}N_4O_2. It features a pyrazole ring with a nitro group and a phenyl substituent that contribute to its chemical reactivity and biological properties. The compound can exist in both singlet and triplet states, with the singlet state being more reactive due to its propensity to form ylides.

Research indicates that the compound's biological activity is significantly influenced by its electronic configuration. The formation of an ylide from the singlet state allows for specific reaction pathways that may enhance its pharmacological effects. Conversely, the triplet state exhibits lower reactivity, suggesting that the compound's efficacy may vary depending on its electronic state during biological interactions.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of related pyrazole derivatives against various cancer cell lines. For instance, derivatives synthesized from 3,5-dimethyl-1H-pyrazole have shown promising results in inhibiting cancer cell proliferation. One study reported that a derivative exhibited an IC50 value of 5.35 µM against liver carcinoma cells and 8.74 µM against lung carcinoma cells, outperforming standard treatments like Cisplatin .

Antifungal Activity

Pyrazole compounds have also been investigated for their antifungal properties. A related study highlighted the efficacy of pyrazole derivatives against Sclerotium rolfsii, demonstrating their potential as novel antifungal agents . The modifications in the pyrazole structure can lead to enhanced activity against phytopathogenic fungi.

Case Study 1: Cytotoxic Evaluation

A series of pyrazole derivatives were synthesized and tested for their cytotoxicity using the MTT assay. The study found that specific substitutions on the pyrazole ring significantly affected the compounds' ability to induce cell death in cancer cell lines. The most active derivative showed a strong inhibitory effect comparable to established chemotherapeutic agents .

Case Study 2: Antifungal Efficacy

In another investigation, a modified pyrazole compound was tested for its antifungal activity against several strains of fungi. The results indicated that the compound had a strong inhibitory effect on fungal growth, suggesting its potential as an alternative to existing fungicides .

Data Summary Table

Property Value
Molecular FormulaC₁₃H₁₄N₄O₂
CAS Number28272-18-6
Anticancer IC50 (Liver)5.35 µM
Anticancer IC50 (Lung)8.74 µM
Antifungal Activity (IC50)12 µg/ml

Scientific Research Applications

Biological Activities

3,5-Dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole displays a range of biological activities:

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial activities.

Anti-inflammatory Effects

The compound's structure allows it to modulate inflammatory pathways. The phenylethyl substituent enhances hydrophobic interactions with target proteins, which may lead to anti-inflammatory effects.

Potential in Drug Development

Due to its diverse biological activities, this compound serves as a valuable building block in drug discovery. It can be utilized in the synthesis of various therapeutic agents targeting different diseases, including those related to inflammation and infection .

Applications in Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as:

  • Lead Compounds : The compound can act as a lead structure for developing new drugs due to its favorable pharmacological properties.
  • Building Blocks : It serves as an intermediate in synthesizing more complex molecules with desired biological activities .

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A study focused on synthesizing pyrazole derivatives demonstrated that modifications to the pyrazole core could enhance biological activity. The synthesized derivatives were evaluated for their inhibitory effects on specific enzymes related to inflammation and microbial resistance, showcasing the versatility of pyrazoles in drug design .

Case Study 2: Structure-Activity Relationship Studies

Research has also been conducted on the structure-activity relationships (SAR) of pyrazole derivatives. By systematically altering substituents on the pyrazole ring, researchers identified key structural features that contribute to enhanced biological activity against specific targets, paving the way for optimized drug candidates .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s unique 2-nitro-1-phenylethyl substituent distinguishes it from other pyrazole derivatives. Key comparisons include:

Compound Name Substituent at N1 Position Key Structural Features Reference
3,5-Dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole 2-Nitro-1-phenylethyl Nitro group introduces strong electron-withdrawing effects; ethyl linker adds steric bulk. N/A
3,5-Dimethyl-1-(3-neopentylphenyl)-1H-pyrazole (7gi) 3-Neopentylphenyl Neopentyl group enhances steric hindrance; no nitro group reduces electron deficiency.
3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole 4-Nitrophenyl Nitro group directly attached to phenyl ring; planar structure with strong conjugation.
3,5-Diphenyl-1H-pyrazole Phenyl (no nitro group) Lacks nitro substitution; π-conjugation dominates electronic properties.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine Thiazolo[4,5-b]pyridine Heterocyclic system increases aromaticity and potential bioactivity.

Key Observations :

  • The nitro group in the target compound and 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole () creates electron-deficient aromatic systems, favoring electrophilic substitution at specific positions.
  • Steric effects differ significantly: the neopentyl group in 7gi () imposes greater steric hindrance than the nitroethyl group in the target compound.

Spectroscopic and Crystallographic Data

Spectroscopic trends and structural confirmation methods vary among derivatives:

  • NMR and IR Spectroscopy: The nitro group in 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole () would show distinct $^{1}\text{H}$-NMR deshielding and IR absorption near 1520–1350 cm$^{-1}$ (asymmetric and symmetric NO$_2$ stretching). Neopentyl-substituted 7gi () exhibits split signals in $^{13}\text{C}$-NMR due to stereoisomerism, a feature less likely in the target compound.
  • X-Ray Crystallography :

    • 3,5-Diphenyl-1H-pyrazole () and 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole () were structurally validated via single-crystal X-ray diffraction, confirming planarity and substituent orientation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyrazole derivatives often involves cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling for functionalization. For the target compound, nitro-substituted phenylethyl groups can be introduced using nucleophilic substitution or nitro-aldol reactions. Optimization includes controlling temperature (e.g., 60–80°C for nitro group stability) and solvent polarity (e.g., DMF or THF) to minimize side reactions. Reaction progress can be monitored via TLC or HPLC .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR can confirm substitution patterns (e.g., methyl groups at 3,5-positions and nitro-phenylethyl at position 1). Distinct pyrazole proton resonances appear between δ 6.0–7.5 ppm, while nitro groups deshield adjacent protons .
  • IR : Nitro groups show strong asymmetric stretching at ~1520 cm1^{-1} and symmetric stretching at ~1350 cm1^{-1}. Pyrazole ring vibrations occur at 1600–1450 cm1^{-1} .
  • XRD : Single-crystal X-ray diffraction provides precise bond lengths and angles. SHELXL (for refinement) and Mercury (for visualization) are critical tools .

Q. How can researchers confirm the purity and identity of this compound?

  • Methodological Answer :

  • HPLC/GC-MS : Quantify purity (>95%) and detect impurities using reverse-phase chromatography or gas chromatography.
  • Melting Point : Compare experimental values (e.g., 80–82°C for related pyrazoles) with literature data .
  • Elemental Analysis : Validate empirical formulas (e.g., C12_{12}H14_{14}N3_3O2_2) with ≤0.3% deviation .

Advanced Research Questions

Q. How can hydrogen bonding patterns and crystal packing be systematically analyzed in this compound?

  • Methodological Answer : Use graph set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., D–H···A motifs). Mercury software visualizes intermolecular interactions, while SHELX refines hydrogen atom positions. For example, nitro groups may act as acceptors, forming C–H···O bonds with adjacent aromatic rings .

Q. How should researchers address contradictions in crystallographic data refinement (e.g., twinning or disorder)?

  • Methodological Answer :

  • Twinning : Use SHELXL’s TWIN/BASF commands to model twinned crystals. Validate with Rint_{\text{int}} < 0.05 and CCtw_{\text{tw}} > 0.5 .
  • Disorder : Apply PART/SUMP restraints and analyze residual electron density maps. ORTEP-III aids in visualizing anisotropic displacement parameters .

Q. What computational methods predict the compound’s reactivity and electronic properties?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Nitro groups increase electron deficiency, affecting nucleophilic attack sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on nitro group hydrogen bonding .

Q. What challenges arise in interpreting NMR spectra for structurally complex pyrazoles?

  • Methodological Answer :

  • Dynamic Effects : Restricted rotation of the nitro-phenylethyl group causes signal splitting. Variable-temperature NMR (e.g., 25–60°C) can coalesce peaks .
  • NOESY : Resolve spatial proximities (e.g., between methyl groups and aromatic protons) to confirm substituent orientation .

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points may arise from polymorphic forms. Use DSC/TGA to identify thermal transitions and PXRD to distinguish crystal phases .

Tools and Software Recommendations

  • Crystallography : SHELXL (refinement), Mercury (visualization), ORTEP-III (displacement ellipsoids) .
  • Spectroscopy : Gaussian (DFT), MestReNova (NMR processing) .

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